molecular formula C10H14N4O3S B2820806 7-(2-methoxyethyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 633318-70-4

7-(2-methoxyethyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2820806
CAS RN: 633318-70-4
M. Wt: 270.31
InChI Key: UQZASYIPPQAPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-methoxyethyl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione, also known as MTEMT, is a purine derivative that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

  • Purine Derivatives Synthesis and Applications :

    • A study by Itaya et al. (1996) explored the oxidation of N6-alkyladenines, closely related to the compound . The oxidation process resulted in the formation of N(1)-oxides, providing insights into chemical reactions involving purine derivatives.
    • Seela et al. (1994) investigated the synthesis of various 2'-deoxyribonucleosides with methylthio substituents, similar to the chemical structure . These compounds exhibited strong fluorescence, indicating potential applications in biochemical studies.
  • Regioselective N-Oxidations and Methylation of Purines :

    • Lebraud et al. (2013) described a method for selective N-7 methylation of purines, which could be relevant for modifying the compound to explore different chemical properties.
    • The study by Henderson & Mazel (1964) focused on the demethylation of purine analogs, including those with methylthio substituents. Understanding these processes is crucial for the manipulation of purine-based compounds in pharmaceutical and chemical research.
  • Structural and Computational Studies :

    • Research by Broo & Holmen (1996) involved ab initio and DFT calculations to understand the geometry and solution tautomerism of purine and its derivatives. This study provides insights into the structural aspects of purine-related compounds.
    • Latosinska et al. (2014) conducted an experimental and computational study on the interactions and molecular structure of methylxanthines, highlighting the importance of understanding intermolecular interactions in purine derivatives.
  • Other Relevant Studies :

    • The work of Kawashima & Kumashiro (1969) on the synthesis of purine 3-N-oxides might offer insights into functional group modifications on purine derivatives.
    • Gobre et al. (2010) analyzed the structure and vibrational characteristics of xanthine and its methyl derivatives. This research aids in understanding the physical properties of similar compounds.

properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-8-methylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3S/c1-13-7-6(8(15)12-9(13)16)14(4-5-17-2)10(11-7)18-3/h4-5H2,1-3H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZASYIPPQAPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Methoxyethyl)-3-methyl-8-methylsulfanylpurine-2,6-dione

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